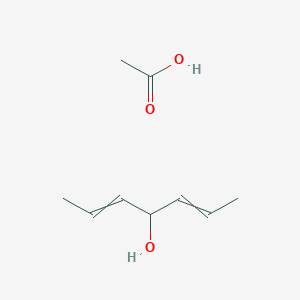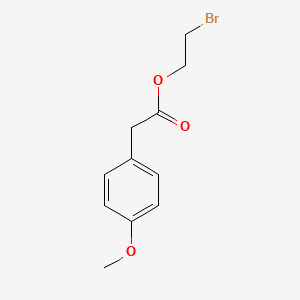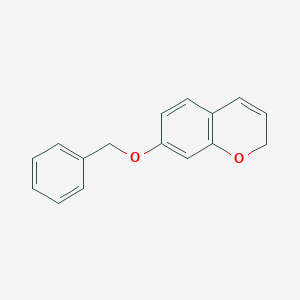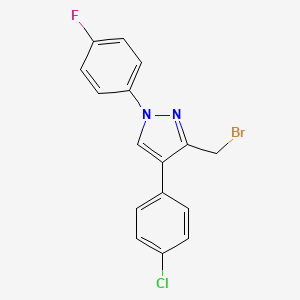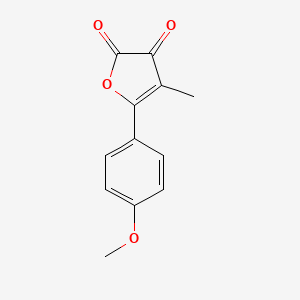![molecular formula C21H33NO B14430877 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine CAS No. 77364-75-1](/img/structure/B14430877.png)
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclohexylphenyl group attached to a propyl chain, which is further connected to a dimethylmorpholine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine typically involves multiple steps. One common approach is to start with the preparation of the cyclohexylphenylpropyl intermediate through a Friedel-Crafts alkylation reaction. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques to modify the cyclohexylphenyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Carboxylic acids.
Reduction: Modified cyclohexylphenyl derivatives.
Substitution: Brominated derivatives at the benzylic position.
Applications De Recherche Scientifique
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Cyclohexylphenyl)-3-butyn-1-ol
- 1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone
- 1-(4-Cyclohexylphenyl)adamantane
Uniqueness
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine stands out due to its unique combination of a cyclohexylphenyl group with a dimethylmorpholine ring. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Propriétés
Numéro CAS |
77364-75-1 |
|---|---|
Formule moléculaire |
C21H33NO |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
4-[3-(4-cyclohexylphenyl)propyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C21H33NO/c1-17-15-22(16-18(2)23-17)14-6-7-19-10-12-21(13-11-19)20-8-4-3-5-9-20/h10-13,17-18,20H,3-9,14-16H2,1-2H3 |
Clé InChI |
FIGREXZSNRHMRB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)CCCC2=CC=C(C=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


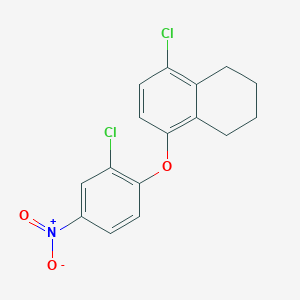

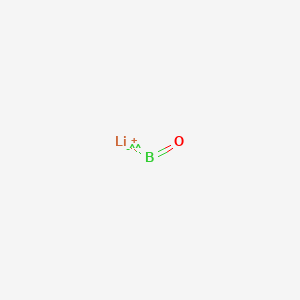
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)
![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
